3,5-Dibromo-2-hydroxypyrazine
Overview
Description
Synthesis Analysis
- Bioconversion methods have been explored for the synthesis of related pyrazine derivatives. For instance, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. demonstrates the potential for biotechnological synthesis of pyrazine derivatives (Wieser et al., 1997).
- Another approach involves the synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone, showcasing a green method for pyrazine synthesis (Song et al., 2017).
Molecular Structure Analysis
- The study of the molecular structure of related compounds like 2,5-dichloro-3-methoxypyrazine can provide insights into the structural characteristics of 3,5-Dibromo-2-hydroxypyrazine. X-ray structure determination has been used to analyze such compounds (Carter & Boer, 1972).
Chemical Reactions and Properties
- Research on the reactivity of halogen atoms in pyrazine derivatives, such as the study of 3,5-dibromo- and 3,5-dichloro-2,4-dihydroxypyridine, can shed light on the chemical reactions and properties of 3,5-Dibromo-2-hydroxypyrazine (Hertog et al., 2010).
Physical Properties Analysis
- The physical properties of pyrazine derivatives can be inferred from studies on similar compounds. For example, the vibrational spectra of 3-amino-5-hydroxypyrazole offer insights into the physical characteristics of related pyrazines (Swaminathan et al., 2009).
Scientific Research Applications
Enzyme Ligand Potential : 2,6-Dihydroxy-3,5-diphenylpyrazine, a related compound, shows promise as a ligand for various enzymes, indicating potential applications in enzymology and pharmaceuticals (Cheeseman & Godwin, 1971).
Biotransformation in Tuberculostatic Production : The acid-base properties of 5-hydroxypyrazine-2-carboxylic acid, another related compound, are crucial in optimizing biotransformation processes for tuberculostatic production (Sak-Bosnar & Kovar, 2005).
Medicinal Chemistry and Bio-conjugation : Dibromo-triazoles and their amino derivatives, which can be synthesized easily, demonstrate high biological activity and low toxicity. These properties make them suitable for use in medicinal chemistry, bio-conjugation, and materials chemistry (Yu et al., 2014).
Synthetic Chemistry Applications : The palladium-catalyzed regioselective cross-coupling reaction in N-(3,5-dibromo-2-pyridyl)piperazines enables the synthesis of 3,5-disubstituted pyridylpiperazines, suggesting applications in synthetic organic chemistry (Hikawa & Yokoyama, 2010).
Antituberculous Agents : Agrobacterium sp. DSM 6336 can bioconvert 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a versatile building block for new antituberculous agents (Wieser et al., 1997).
Non-Linear Optical Materials : New fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazines exhibit potential as non-linear optical materials due to their large dipole moment differences and solvatochromism depending on solvent polarity (Jaung et al., 1996).
Green Chemistry : A one-pot synthesis method for 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone offers an environmentally friendly approach in chemical synthesis (Song et al., 2017).
Improved Synthesis Methods : The Jones synthesis of 2-hydroxypyrazines has been enhanced, leading to better regioselectivity and yield, beneficial for applications in medicinal chemistry (Legrand & Janin, 2022).
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGHXUOFWEOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587728 | |
Record name | 3,5-Dibromopyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxypyrazine | |
CAS RN |
21943-15-7 | |
Record name | 3,5-Dibromo-2(1H)-pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21943-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromopyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-1,2-dihydropyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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